2,5-Dimethyldihydro-2H-pyran-4(3H)-one
Description
2,5-Dimethyldihydro-2H-pyran-4(3H)-one is a cyclic ketone belonging to the dihydropyranone family. Its structure consists of a six-membered oxygen-containing ring (pyran) with two methyl groups at positions 2 and 5 and a ketone moiety at position 2.
Properties
IUPAC Name |
2,5-dimethyloxan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-4-9-6(2)3-7(5)8/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOPQTIXXGNDEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(CO1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethyldihydro-2H-pyran-4(3H)-one can be synthesized through several methods. One common approach involves the cyclization of 2,5-hexanedione in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the dihydropyran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of such reactors allows for better control over temperature and reaction time, leading to a more efficient synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyldihydro-2H-pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups and the hydrogen atoms on the dihydropyran ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenation reactions may use reagents like bromine or chlorine, while other substitutions may involve organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
2,5-Dimethyldihydro-2H-pyran-4(3H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethyldihydro-2H-pyran-4(3H)-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the dihydropyran ring can undergo ring-opening reactions. These interactions are facilitated by the compound’s electronic structure and the presence of reactive sites.
Comparison with Similar Compounds
Substituent Positioning and Functional Group Variations
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | Methyl (C2, C5) | C₇H₁₀O₂ | 126.15 (calculated) | Ketone, ether |
| 3,5-Dimethyl-2,6-diphenyldihydro-2H-pyran-4(3H)-one | Methyl (C3, C5), Phenyl (C2, C6) | C₁₉H₂₀O₂ | 280.36 | Ketone, aryl groups |
| 3,5-Dihydroxy-6-methyl-2H-pyran-4(3H)-one | Hydroxyl (C3, C5), Methyl (C6) | C₆H₈O₃ | 128.13 | Ketone, hydroxyl, ether |
Key Observations :
- Steric and Electronic Effects: The 2,5-dimethyl derivative lacks bulky aryl or polar hydroxyl groups, likely enhancing its solubility in non-polar solvents compared to phenyl-substituted analogs (e.g., 3,5-dimethyl-2,6-diphenyl variant) .
- Reactivity : Hydroxyl groups in 3,5-dihydroxy-6-methyl-2H-pyran-4(3H)-one increase hydrogen-bonding capacity, making it more reactive in condensation reactions compared to methyl-substituted derivatives .
Biological Activity
2,5-Dimethyldihydro-2H-pyran-4(3H)-one, also known as 2,5-dimethyl-4-pyranone, is a cyclic organic compound that has drawn attention due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, as well as its synthesis and applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is . It features a six-membered ring containing an oxygen atom and a ketone functional group. The presence of methyl groups at the 2 and 5 positions contributes to the compound's steric properties and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C7H12O2 |
| CAS Number | 66109-81-7 |
| IUPAC Name | 2,5-Dimethyl-4-pyranone |
| Purity | ≥95% |
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, demonstrating potential as a natural preservative or therapeutic agent. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of vital enzymes necessary for bacterial growth .
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. Specific case studies have reported its efficacy against certain cancer cell lines, highlighting the need for further research to elucidate its full therapeutic potential .
Synthesis
The synthesis of this compound can be achieved through various methods, including condensation reactions involving aldehydes and ketones. A notable approach involves the reaction of a hydroxy silyl enol ether with an aldehyde under acidic conditions, yielding high purity and yield .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Agents tested the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : In vitro studies conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values around 25 µM .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For antimicrobial activity, it is thought to disrupt membrane integrity or inhibit critical metabolic pathways. In cancer cells, it may modulate apoptotic pathways by increasing reactive oxygen species (ROS) levels or affecting cell cycle regulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
